molecular formula C8H7F3N2S B3060524 Pyrimidine, 2-((3,4,4-trifluoro-3-butenyl)thio)- CAS No. 4871-71-0

Pyrimidine, 2-((3,4,4-trifluoro-3-butenyl)thio)-

Cat. No.: B3060524
CAS No.: 4871-71-0
M. Wt: 220.22 g/mol
InChI Key: PLLUJQVWXXGSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine, 2-((3,4,4-trifluoro-3-butenyl)thio)- is a chemical compound characterized by the presence of a pyrimidine ring substituted with a 2-((3,4,4-trifluoro-3-butenyl)thio) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 2-((3,4,4-trifluoro-3-butenyl)thio)- typically involves the reaction of pyrimidine derivatives with 3,4,4-trifluoro-3-butenylthiol. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Pyrimidine, 2-((3,4,4-trifluoro-3-butenyl)thio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoro-3-butenylthio group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide, and tetrahydrofuran.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Pyrimidine, 2-((3,4,4-trifluoro-3-butenyl)thio)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Pyrimidine, 2-((3,4,4-trifluoro-3-butenyl)thio)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoro-3-butenylthio group can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets.

Comparison with Similar Compounds

  • Pyrimidine, 2-((3,4-difluoro-3-butenyl)thio)-
  • Pyrimidine, 2-((3,4,4-trifluoro-2-butenyl)thio)-
  • Pyrimidine, 2-((3,4,4-trifluoro-3-pentenyl)thio)-

Comparison: Pyrimidine, 2-((3,4,4-trifluoro-3-butenyl)thio)- is unique due to the presence of the trifluoro-3-butenylthio group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-(3,4,4-trifluorobut-3-enylsulfanyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2S/c9-6(7(10)11)2-5-14-8-12-3-1-4-13-8/h1,3-4H,2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLUJQVWXXGSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCCC(=C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197598
Record name Pyrimidine, 2-((3,4,4-trifluoro-3-butenyl)thio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4871-71-0
Record name Pyrimidine, 2-((3,4,4-trifluoro-3-butenyl)thio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004871710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine, 2-((3,4,4-trifluoro-3-butenyl)thio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrimidine, 2-((3,4,4-trifluoro-3-butenyl)thio)-
Reactant of Route 2
Reactant of Route 2
Pyrimidine, 2-((3,4,4-trifluoro-3-butenyl)thio)-
Reactant of Route 3
Reactant of Route 3
Pyrimidine, 2-((3,4,4-trifluoro-3-butenyl)thio)-
Reactant of Route 4
Reactant of Route 4
Pyrimidine, 2-((3,4,4-trifluoro-3-butenyl)thio)-
Reactant of Route 5
Reactant of Route 5
Pyrimidine, 2-((3,4,4-trifluoro-3-butenyl)thio)-
Reactant of Route 6
Pyrimidine, 2-((3,4,4-trifluoro-3-butenyl)thio)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.